![molecular formula C23H22FN7O2 B2520468 2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-86-1](/img/structure/B2520468.png)
2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is an organic compound with a complex structure incorporating a fluorophenoxy group, a piperazinyl ring, and a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves several steps:
Synthesis of the fluoro-phenol derivative: : Reacting 2-fluorophenol with an appropriate halide under basic conditions.
Formation of the piperazine intermediate: : Introducing a piperazine ring through a nucleophilic substitution reaction.
Construction of the triazolopyrimidine core: : Using a cyclization reaction involving a precursor such as p-tolylamine with triazole and pyrimidine moieties.
Linking these components: : Employing a coupling reaction to attach the triazolopyrimidine segment to the piperazine-fluorophenoxy framework.
Industrial Production Methods
In industrial settings, the production of this compound would scale up the laboratory methods, optimizing reaction conditions (temperature, pressure, solvent choice) and employing continuous flow reactors to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The fluorophenoxy group can undergo electrophilic aromatic substitution reactions.
Reduction: : Selective reduction of the triazolopyrimidine moiety might be possible.
Substitution: : The piperazine ring allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Alkyl halides or sulfonates under basic conditions.
Major Products Formed
From oxidation: : Phenolic derivatives.
From reduction: : Partially or fully hydrogenated triazolopyrimidine derivatives.
From substitution: : Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
Intermediate in synthetic pathways: : Used as a building block for more complex chemical entities.
Biology and Medicine
Pharmacological research: : Evaluated for potential therapeutic properties due to its complex molecular architecture.
Bioactive studies: : Investigated for its interaction with biological macromolecules and cellular pathways.
Industry
Material science: : Studied for possible applications in creating advanced materials or as a ligand in metal-organic frameworks.
Mechanism of Action
The compound's mechanism of action hinges on its ability to interact with specific molecular targets, potentially involving:
Binding to enzymes: : Modulating enzymatic activity through competitive inhibition.
Interacting with receptors: : Affecting receptor-mediated signal transduction pathways.
Altering gene expression: : Possibly influencing transcriptional or post-transcriptional processes.
Comparison with Similar Compounds
Unique Features
2-(2-Fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone distinguishes itself through:
Structural complexity: : Unique combination of functional groups.
Versatile reactivity: : Diverse chemical reactivity compared to simpler analogs.
Similar Compounds
2-(2-Fluorophenoxy)-1-(4-piperazinyl)ethanone: : Lacks the triazolopyrimidine moiety.
1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Absence of the fluorophenoxy group.
2-(2-Fluorophenoxy)ethanone: : Much simpler structure, fewer reactive sites.
This compound is a fascinating subject for continued research and development, especially given its potential in multiple scientific domains.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-16-6-8-17(9-7-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-33-19-5-3-2-4-18(19)24/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNLCCWFLUKOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
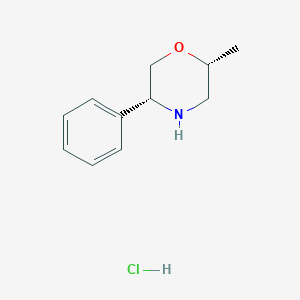
![2-({1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2520386.png)
![2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2520388.png)
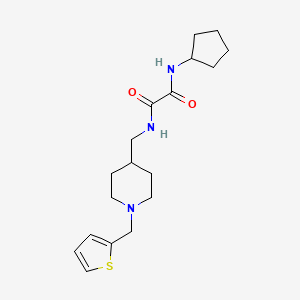
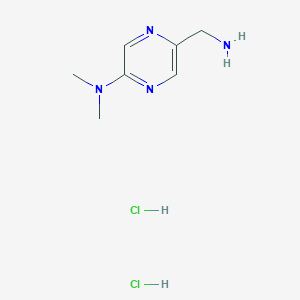
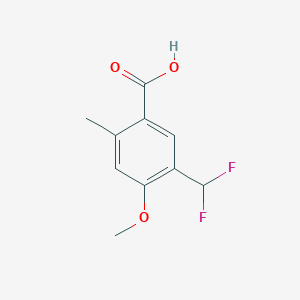

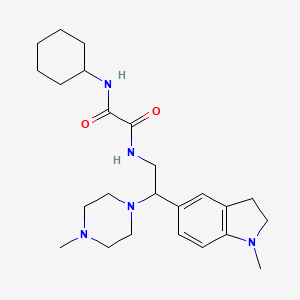
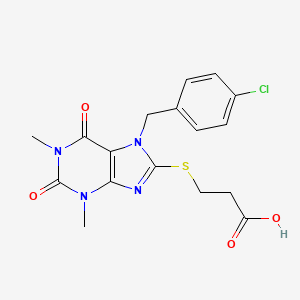
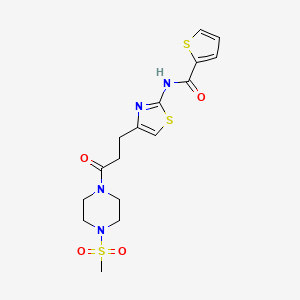
![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)
![N,N-diethyl-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2520402.png)
![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)
